![molecular formula C42H72O16 B1674470 Lankamycin CAS No. 30042-37-6](/img/structure/B1674470.png)
Lankamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lankamycin is a macrolide antibiotic isolated from various strains of Streptomyces. This compound may have significant activity against some Gram positive bacteria.
科学研究应用
Introduction to Lankamycin
This compound is a polyketide antibiotic produced by the bacterium Streptomyces rochei. It has garnered significant attention due to its unique structure and potent antimicrobial properties. This article explores the various applications of this compound, particularly in scientific research, including its mechanisms of action, biosynthesis, and potential therapeutic uses.
Structural Insights
Recent studies have revealed the crystal structure of this compound in complex with the ribosomal subunit, providing insights into how it interacts with ribosomal RNA and proteins . Understanding these interactions is crucial for developing new antibiotics that can overcome resistance mechanisms.
Biosynthesis of this compound
The biosynthetic pathway of this compound involves several enzymatic steps that are encoded by specific genes located on plasmids within S. rochei. The identification of key enzymes, including P450 hydroxylases, has been instrumental in elucidating the production mechanisms of this antibiotic . Genetic manipulation techniques have been employed to enhance its yield and discover novel derivatives with improved activity.
Case Study: Genetic Manipulation for Enhanced Production
A study involving the disruption of specific biosynthetic genes in S. rochei led to increased production levels of both this compound and its derivatives. For instance, mutants lacking certain regulatory genes demonstrated significantly higher yields, suggesting that targeted genetic modifications can optimize antibiotic production .
Applications in Antimicrobial Research
This compound's potent antimicrobial properties make it a candidate for further research in treating resistant bacterial infections. Its effectiveness against a range of pathogens positions it as a valuable tool in combating antibiotic resistance.
Comparative Efficacy
Antibiotic | Target Bacteria | Mechanism of Action | Efficacy (MIC) |
---|---|---|---|
This compound | Staphylococcus aureus | Inhibition of protein synthesis | 0.5 µg/mL |
Lankacidin | Bacillus subtilis | Inhibition of protein synthesis | 0.25 µg/mL |
Vancomycin | Enterococcus faecalis | Cell wall synthesis inhibition | 1 µg/mL |
This table illustrates the comparative efficacy of this compound against other well-known antibiotics, highlighting its potential as an alternative treatment option.
Future Directions and Research Opportunities
Ongoing research is focused on exploring the full therapeutic potential of this compound. This includes:
- Development of Derivatives : Synthesizing analogs that may exhibit enhanced activity or reduced toxicity.
- Combination Therapies : Investigating synergistic effects with other antibiotics to improve treatment outcomes for resistant infections.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antibacterial activity to inform drug design.
属性
CAS 编号 |
30042-37-6 |
---|---|
分子式 |
C42H72O16 |
分子量 |
833 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1 |
InChI 键 |
JQMACDQCTNFQMM-QAOHEUSVSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
手性 SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]3C[C@@]([C@@H]([C@@H](O3)C)OC(=O)C)(C)OC)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)(C)O)C)O)OC |
规范 SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lankamycin; Kujimycin B; A-20338-N2; A 20338-N2; A20338-N2; Antibiotic A-20338-N2; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。